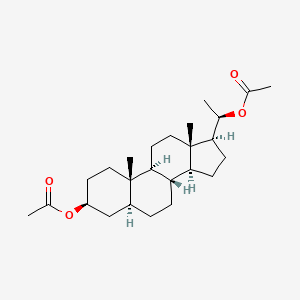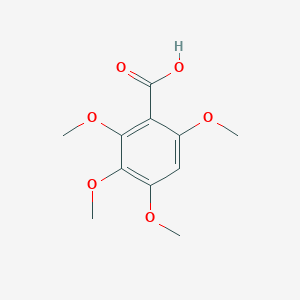
2,3,4,6-Tetramethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetramethoxybenzoic acid is an organic compound with the molecular formula C11H14O6 It is a derivative of benzoic acid, where four methoxy groups are attached to the benzene ring at the 2, 3, 4, and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-tetramethoxybenzoic acid typically involves the methylation of benzoic acid derivatives. One common method is the methylation of 2,3,4,6-tetrahydroxybenzoic acid using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in a solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4,6-Tetramethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2,3,4,6-Tetramethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,3,4,6-tetramethoxybenzoic acid exerts its effects depends on its interaction with molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. In medicinal chemistry, it may act as an inhibitor or modulator of specific biological pathways, affecting cellular processes.
Comparación Con Compuestos Similares
2,3,4-Trimethoxybenzoic acid: Lacks one methoxy group compared to 2,3,4,6-tetramethoxybenzoic acid.
2,3,5,6-Tetramethoxybenzoic acid: Has methoxy groups at different positions on the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of four methoxy groups can enhance its solubility in organic solvents and affect its interaction with biological targets.
Propiedades
Número CAS |
6342-81-0 |
|---|---|
Fórmula molecular |
C11H14O6 |
Peso molecular |
242.22 g/mol |
Nombre IUPAC |
2,3,4,6-tetramethoxybenzoic acid |
InChI |
InChI=1S/C11H14O6/c1-14-6-5-7(15-2)9(16-3)10(17-4)8(6)11(12)13/h5H,1-4H3,(H,12,13) |
Clave InChI |
SXQDBFAKUJMCRC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1C(=O)O)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12805558.png)
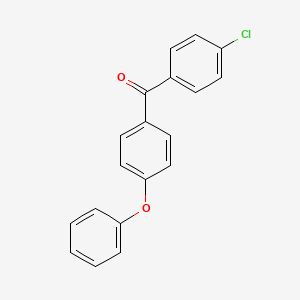
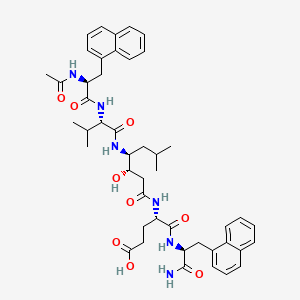
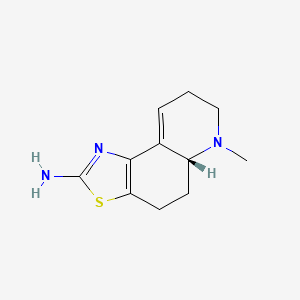
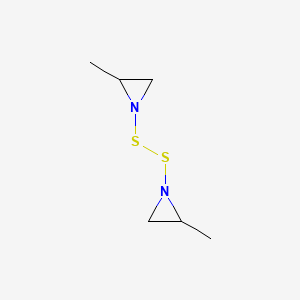
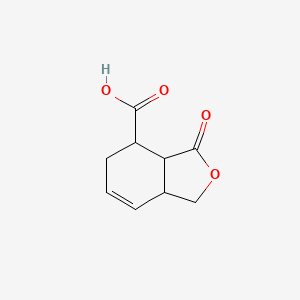
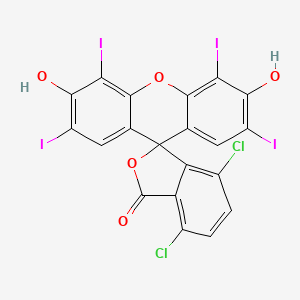
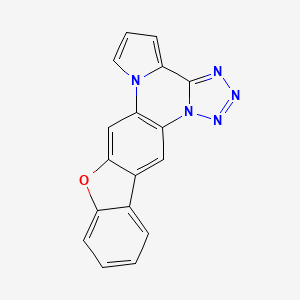

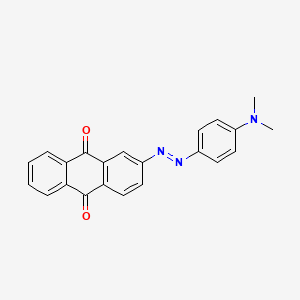

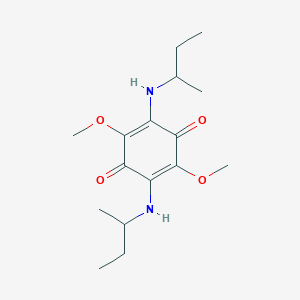
![calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12805615.png)
